Benzyl 6-hydroxyhexanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 6-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODHJPDDRCGXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83266-87-9 | |
| Details | Compound: Poly[oxy(1-oxo-1,6-hexanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83266-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601187122 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83266-87-9 | |
| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl 6 Hydroxyhexanoate and Its Precursors
Chemical Synthesis Routes
The formation of Benzyl (B1604629) 6-hydroxyhexanoate (B1236181) is primarily achieved through esterification, a fundamental reaction in organic chemistry. This can be accomplished via several protocols, each with distinct advantages and applications.
Esterification Reaction Protocols
Esterification involves the reaction of a carboxylic acid (6-hydroxyhexanoic acid) with an alcohol (benzyl alcohol). The efficiency and conditions of this transformation can be manipulated through various conventional and modern techniques.
The most common method for esterification is the Fischer-Speier esterification. This reversible reaction typically involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. While widely used, the requirement for harsh conditions can sometimes be a limitation. Another conventional approach is the reaction of an alcohol with a more reactive carboxylic acid derivative, such as an acyl halide or anhydride (B1165640), which can often proceed under milder conditions. For instance, acyl halides can be used in the presence of a tertiary amine like pyridine (B92270) or N,N-dimethylaniline to synthesize esters. google.com
A multitude of catalysts have been developed to facilitate esterification under more controlled and efficient conditions. These catalysts can be broadly categorized as acid catalysts, metal-based catalysts, and organocatalysts.
Acid Catalysis : Both Brønsted and Lewis acids are effective for esterification. Solid acid catalysts, such as ion-exchange resins, zeolites, and supported acids like phenolsulfonic acid-formaldehyde (PSF) resin, offer advantages in terms of easy separation and reusability. organic-chemistry.orgmdpi.com For example, a macroporous polymeric acid catalyst has been shown to effectively catalyze the direct esterification of carboxylic acids and alcohols at temperatures between 50 to 80°C without the need to remove water. organic-chemistry.org Surfactant-type catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) have also been employed, acting as both a catalyst and an emulsifier. psu.edu
Metal-based Catalysis : Various metal compounds have been shown to catalyze esterification. Ferric(III) chloride (FeCl₃) can be used to catalyze the transformation of benzyl esters into other esters under mild conditions. rsc.orgresearchgate.net Supported iron oxide nanoparticles are also effective and recoverable catalysts for the solvent-free esterification of various carboxylic acids. mdpi.com Other examples include oxidation catalysts containing palladium and gold for preparing benzyl esters from benzyl compounds and carboxylic acids. google.com Niobium(V) chloride has also been used stoichiometrically for the solvent-free synthesis of various benzyl esters. nih.gov
Organocatalysis : Tetrabutylammonium iodide (TBAI) has been used as a catalyst for the direct esterification of alcohols via C(sp³)–H bond functionalization under mild conditions. rsc.org
A summary of various catalytic approaches is presented below.
| Catalyst Type | Example Catalyst | Reaction Conditions | Reference |
| Solid Acid | Macroporous polymeric acid | 50-80°C, no water removal | organic-chemistry.org |
| Surfactant Acid | Dodecylbenzene sulfonic acid (DBSA) | Room temperature, solvent-free | psu.edu |
| Lewis Acid | Ferric(III) chloride (FeCl₃) | Room temperature | rsc.orgresearchgate.net |
| Nanoparticle | Supported Iron Oxide | Solvent-free | mdpi.com |
| Organocatalyst | Tetrabutylammonium iodide (TBAI) | Mild and clean conditions | rsc.org |
In an effort to develop more environmentally benign synthetic methods, catalyst-free esterification procedures have been explored. One such method involves the use of tributyl borate (B1201080) for the esterification of carboxylic acids under solvent-free conditions, with boric acid being the only by-product. researchgate.net Another approach is a benzyne-mediated esterification, which proceeds under mild conditions through the selective nucleophilic addition of a carboxylic acid to benzyne, followed by transesterification. organic-chemistry.org Tandem reactions, such as the domino conjugate addition, decarboxylation, and esterification of coumarin (B35378) carboxylic acids with pyrazolones in an alcohol solvent, also proceed without a catalyst. rsc.org
Developing esterification methods that proceed under mild conditions (e.g., room temperature, neutral pH) is crucial for the synthesis of complex molecules with sensitive functional groups. The Steglich esterification, using a carbodiimide (B86325) coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a well-known example of a mild esterification. rsc.org Other reagents have been developed to facilitate esterification at ambient temperatures. For instance, Dichloroimidazolidinedione (DCID) has been used as a novel coupling reagent for the esterification of carboxylic acids with alcohols at room temperature, achieving good to excellent yields. rsc.org The combination of different phosphines, iodine, and imidazole (B134444) also allows for the selective esterification of a wide variety of acids under mild conditions. acs.org Furthermore, ionic liquids like [EMIM]OAc can catalyze the oxidative esterification of alcohols under mild conditions using oxygen as the oxidant. nih.gov
| Reagent/Method | Reaction Conditions | Key Features | Reference |
| Steglich Esterification (DIC/DMAP) | Room temperature, neutral pH | Tolerates acid-labile groups | rsc.org |
| Dichloroimidazolidinedione (DCID) | Room temperature, CH₂Cl₂, Et₃N | Good to excellent yields | rsc.org |
| Phosphine/I₂/Imidazole | Mild conditions | Selective for primary alcohols | acs.org |
| Ionic Liquid ([EMIM]OAc) | 80°C, O₂ | Metal-free oxidative esterification | nih.gov |
Catalyst-Free Esterification Procedures
Multi-step Syntheses from Protected Intermediates
The synthesis of Benzyl 6-hydroxyhexanoate can also be accomplished through a multi-step sequence that utilizes protecting groups to achieve selectivity. This strategy is particularly useful when starting from precursors that have multiple reactive sites. The selective protection of one functional group allows for the manipulation of another, followed by deprotection to yield the final product. ajchem-a.comrsc.org
A specific multi-step synthesis for this compound starts from ε-caprolactone. rsc.org The synthesis proceeds as follows:
Hydrolysis of ε-caprolactone : The starting material, ε-caprolactone, is hydrolyzed using sodium hydroxide (B78521) to yield 6-hydroxyhexanoic acid. rsc.org
Protection of the Hydroxyl Group : The primary alcohol of 6-hydroxyhexanoic acid is protected using a silyl (B83357) protecting group, specifically tert-butyldimethylsilyl chloride (TBDMSCl), to form 6-(tert-butyldimethylsilyloxy)hexanoic acid. rsc.org This selective protection is crucial for the subsequent esterification step.
Esterification : The carboxylic acid of the protected intermediate is then esterified with benzyl bromide in the presence of potassium carbonate to yield benzyl 6-(tert-butyldimethylsilyloxy)hexanoate. rsc.org
Deprotection : The final step involves the removal of the tert-butyldimethylsilyl (TBDMS) protecting group from the hydroxyl function. This is achieved using triethylamine (B128534) trihydrofluoride (Et₃N·3HF) in tetrahydrofuran (B95107) (THF) at room temperature, yielding the target molecule, this compound. rsc.org
This multi-step approach, involving the protection of the hydroxyl group, allows for the clean and selective formation of the benzyl ester without competing reactions at the hydroxyl site. The use of mono-protected diols is a common strategy in organic synthesis to achieve selective functionalization and avoid the formation of undesired by-products. acs.orgnih.gov
Synthesis via Silyloxy-Protected Hexanoic Acid Derivatives
A key method for synthesizing this compound involves the use of a silyloxy-protected hexanoic acid derivative. This process begins with the synthesis of 6-hydroxyhexanoic acid from ε-caprolactone through hydrolysis with sodium hydroxide, followed by neutralization. rsc.org The hydroxyl group of 6-hydroxyhexanoic acid is then protected using tert-butyldimethylsilyl chloride in the presence of imidazole to form 6-(tert-butyldimethylsilyloxy)hexanoic acid. rsc.org This protected acid is subsequently reacted with benzyl bromide in the presence of potassium carbonate to yield benzyl 6-(tert-butyldimethylsilyloxy)hexanoate. rsc.org The final step involves the removal of the tert-butyldimethylsilyl protecting group using a reagent like triethylamine trihydrofluoride (Et3N·HF) in tetrahydrofuran (THF) to afford the target compound, this compound. rsc.org
A detailed representation of the final deprotection step is as follows: A solution of benzyl 6-(tert-butyldimethylsilyloxy)hexanoate (4.4 g, 13.1 mmol) in dry THF (50 mL) is treated with Et3N·HF (6.40 mL, 39.3 mmol) added dropwise. rsc.org The reaction is stirred at room temperature for 36 hours until the starting material disappears, as monitored by thin-layer chromatography. rsc.org After workup, the resulting oil residue (3.4 g, 90% yield) is sufficiently pure for subsequent steps. rsc.org
Derivatization of ω-Hydroxy Carboxylic Acids
The synthesis of this compound is a prime example of the derivatization of ω-hydroxy carboxylic acids. These bifunctional molecules, containing both a hydroxyl and a carboxylic acid group, are valuable precursors in the synthesis of various compounds, including polyesters and other functionalized molecules. researchgate.netacs.org The general strategy involves the selective reaction of one functional group while the other is either protected or remains inert under the reaction conditions.
In the context of this compound synthesis, the carboxylic acid moiety of 6-hydroxyhexanoic acid is esterified with benzyl alcohol. To prevent self-polymerization or other side reactions, the hydroxyl group is often protected, as seen in the silyloxy-protection method. rsc.org This selective derivatization allows for the specific formation of the desired benzyl ester. The resulting this compound can then be used as a monomer in polymerization reactions or as an intermediate in the synthesis of more complex molecules, such as ligands for affinity resins. cymitquimica.com
Emerging and Patented Synthetic Pathways
Recent advancements and patented methods have explored various routes for producing ω-hydroxyhexanoic acid and its derivatives. For instance, methods for the high-yield production of 6-hydroxyhexanoic acid from renewable sources are of industrial interest as it can be cyclized to ε-caprolactone, a precursor for nylon-6. google.com One patented approach describes the synthesis of 10-acetoxy-decan-2-yl 6-hydroxyhexanoate, highlighting the derivatization of the hydroxyl group of 6-hydroxyhexanoate. googleapis.com
Another patent details a process for producing 5-hydroxy-3-oxopentanoic acid derivatives, which are valuable pharmaceutical intermediates. google.com While not directly for this compound, the methods described for coupling acetic acid esters with 3-hydroxypropionic acid derivatives in the presence of a lithium amide and a magnesium halide showcase advanced techniques in forming carbon-carbon bonds in the presence of hydroxyl groups, which could be adapted for related syntheses. google.com
Enzymatic Synthesis Approaches
Enzymatic methods, particularly those involving lipases, offer a green and highly selective alternative to traditional chemical synthesis for producing esters like this compound and related polyesters.
Lipase-Catalyzed Esterification and Polymerization
Lipases are widely used for the synthesis of esters due to their ability to function in organic solvents and their high selectivity. sci-hub.se They can catalyze both esterification reactions between a carboxylic acid and an alcohol, and transesterification reactions. science.govscience.gov Lipase-catalyzed polymerization, specifically ring-opening polymerization (ROP) of lactones like ε-caprolactone, is a well-established method for producing polyesters such as poly(ε-caprolactone), which is structurally related to polymers that could be formed from this compound. nih.govjst.go.jp
The enzymatic synthesis of poly-6-hydroxyhexanoate from ε-caprolactone has been demonstrated using Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435. nih.govresearchgate.net This process involves the ring-opening of the lactone monomer, initiated by the lipase. The resulting polymer is composed of repeating 6-hydroxyhexanoate units.
| Enzyme | Substrate(s) | Product | Key Findings | Reference |
| Novozym 435 | ε-caprolactone | Poly-6-hydroxyhexanoate | High monomer conversion and polymerization rate. | researchgate.net |
| Candida antarctica lipase B | ε-caprolactone | Poly-6-hydroxyhexanoate | Ultrasonic irradiation significantly improves monomer conversion and polymer quality. | nih.gov |
| Candida rugosa lipase | Long-chain fatty acids and alcohols | Fatty acid esters | Follows a Ping-Pong Bi-Bi mechanism with substrate inhibition. | science.gov |
Mechanistic Investigations of Enzymatic Esterification Kinetics (e.g., Ping-Pong Bi-Bi Mechanism)
The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism. science.govresearchgate.net In this model, the lipase first reacts with the acyl donor (the carboxylic acid or ester) to form an acyl-enzyme intermediate, releasing the first product (e.g., water or an alcohol). liverpool.ac.uk The second substrate, the alcohol, then binds to the acyl-enzyme intermediate, leading to the formation of the final ester product and regeneration of the free enzyme. liverpool.ac.uk
Studies on the esterification of long-chain fatty acids catalyzed by immobilized lipase from Candida rugosa have shown that the kinetic behavior is consistent with a Ping-Pong Bi-Bi mechanism, which also includes competitive inhibition by both the acid and alcohol substrates. science.gov This understanding of the reaction mechanism is crucial for optimizing reaction conditions to maximize the yield and rate of ester synthesis. For example, in the synthesis of ethyl hexanoate (B1226103), the Ping-Pong Bi-Bi model was found to be more suitable than the Ordered Bi-Bi model for describing the reaction kinetics. researchgate.net
Ultrasound-Assisted Enzymatic Synthesis
The application of ultrasound has been shown to significantly enhance the rate and efficiency of lipase-catalyzed reactions. nih.govresearchgate.net In the synthesis of poly-6-hydroxyhexanoate from ε-caprolactone using Candida antarctica lipase B, ultrasonic irradiation led to a monomer conversion of nearly 75%, compared to only about 16% in a conventional, non-sonicated reaction. nih.gov Sonication was found to enhance the rate of polymer propagation by more than two-fold and the turnover number of the lipase by over three-fold. nih.gov
Similarly, in the ultrasound-mediated synthesis of the copolymer poly-4-hydroxybutyrate-co-6-hydroxyhexanoate, Novozym 435 exhibited the highest copolymerization rate. researchgate.net The catalytic efficiency of the enzymes varied, with Novozym 435 being the most efficient. researchgate.net The positive effects of ultrasound are attributed to the intense mixing and turbulence created by cavitation, which improves mass transport between the enzyme and the substrates. sci-hub.se
| Parameter | Conventional Synthesis | Ultrasound-Assisted Synthesis | Reference |
| Monomer Conversion (Poly-6-hydroxyhexanoate) | ~16% | ~75% | nih.gov |
| Polydispersity Index (Poly-6-hydroxyhexanoate) | ~2.55 | ~1.44 | nih.gov |
| Monomer Conversion (Poly-4-hydroxybutyrate-co-6-hydroxyhexanoate) | 8.2% - 48.5% (depending on enzyme and intensity) | Increased reaction rates observed. | researchgate.net |
Biocatalytic Conversion Pathways for Related Hexanoate Esters
Biocatalysis offers an alternative, often more sustainable, approach for the synthesis of esters. While specific biocatalytic routes for this compound are not extensively detailed, pathways for related hexanoate esters and their precursors have been thoroughly investigated. These methods primarily utilize enzymes, such as lipases and monooxygenases, to perform highly selective transformations under mild conditions.
Enzymatic Esterification and Transesterification:
Lipases are widely used to catalyze the formation of ester bonds. The immobilized lipase B from Candida antarctica, commercially known as Novozym® 435, is particularly effective for synthesizing various esters, including those with a hexanoate moiety.
Synthesis of 2-Ethylhexyl 2-Methylhexanoate : Research has demonstrated the synthesis of this branched-chain ester from 2-methylhexanoic acid and 2-ethylhexanol using Novozym® 435 in a solvent-free system. nih.govresearchgate.net Optimal conditions were found to be a temperature of 70°C with a 10% molar excess of the alcohol, achieving a 97% conversion. nih.gov Increasing the temperature to 80°C with a 20% excess of alcohol shortened the reaction time and resulted in a 99% conversion. nih.gov
Synthesis of Panthenyl Hexanoate : The biocatalytic esterification of panthenol with hexanoic acid has also been achieved using Novozym® 435 in a solvent-free medium. acs.orgsemanticscholar.org The reaction conversion and selectivity towards the desired monoester were highly dependent on the molar ratio of the substrates. acs.org
Multi-Enzyme Cascades for 6-Hydroxyhexanoate Production:
A key precursor for this compound is 6-hydroxyhexanoic acid itself. Biocatalytic cascades have been engineered in microorganisms to produce this compound from simple cyclic alkanes like cyclohexane (B81311).
Conversion from Cyclohexane : Recombinant Pseudomonas taiwanensis has been engineered to express a four-step enzymatic cascade that converts cyclohexane into 6-hydroxyhexanoic acid. frontiersin.org The pathway involves a cytochrome P450 monooxygenase (Cyp), a cyclohexanol (B46403) dehydrogenase (CDH), a cyclohexanone (B45756) monooxygenase (CHMO), and a lactonase. frontiersin.org This whole-cell biocatalyst can achieve a final product concentration of 25 mM (3.3 g/L). frontiersin.org
Conversion from Cyclohexanol : Similarly, whole cells of Escherichia coli have been engineered to co-express an alcohol dehydrogenase, a cyclohexanone monooxygenase, and a lactonase to produce 6-hydroxyhexanoic acid from cyclohexanol. researchgate.net This three-enzyme cascade provides an efficient route to the key precursor. researchgate.net The pathway involves the oxidation of cyclohexanol to cyclohexanone, followed by a Baeyer-Villiger oxidation to ε-caprolactone, and subsequent hydrolysis to 6-hydroxyhexanoic acid. acs.org
These biocatalytic methods highlight the potential for producing hexanoate esters and their precursors through environmentally benign processes.
Table 2: Biocatalytic Pathways for Related Hexanoate Esters and Precursors
| Product | Biocatalyst | Substrate(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 (Immobilized Lipase) | 2-Methylhexanoic Acid, 2-Ethylhexanol | 99% conversion at 80°C in a solvent-free system. | nih.gov |
| Panthenyl Hexanoate | Novozym® 435 (Immobilized Lipase) | Panthenol, Hexanoic Acid | Formation of a eutectic mixture at 70°C; conversion depends on substrate molar ratio. | acs.orgsemanticscholar.org |
| 6-Hydroxyhexanoic Acid | Recombinant P. taiwanensis (Whole-cell) | Cyclohexane | 4-enzyme cascade; achieved 25 mM (3.3 g/L) product concentration. | frontiersin.org |
| 6-Hydroxyhexanoic Acid | Recombinant E. coli (Whole-cell) | Cyclohexanol | 3-enzyme cascade (Alcohol Dehydrogenase, CHMO, Lactonase). | researchgate.net |
| ε-Caprolactone | Cyclohexanone Monooxygenase (CHMO) | Cyclohexanone | Baeyer-Villiger oxidation to form the lactone precursor of 6-hydroxyhexanoic acid. | acs.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 6-(tert-Butyldimethylsilyloxy)hexanoic Acid |
| 6-Hydroxyhexanoic Acid |
| Acetone |
| Amberlite IR-120 |
| Benzyl 6-(tert-Butyldimethylsilyloxy)hexanoate |
| This compound |
| Benzyl Bromide |
| Cyclohexane |
| Cyclohexanol |
| Cyclohexanone |
| Dimethylformamide (DMF) |
| ε-Caprolactone |
| Imidazole |
| Panthenol |
| Panthenyl Hexanoate |
| Potassium Carbonate |
| Sodium Hydroxide |
| tert-Butyldimethylsilyl Chloride (TBDMSCl) |
| Tetrahydrofuran (THF) |
| Triethylamine Trihydrofluoride (Et₃N·HF) |
| 2-Ethylhexyl 2-Methylhexanoate |
| 2-Methylhexanoic Acid |
Chemical Reactivity and Derivatization Strategies of Benzyl 6 Hydroxyhexanoate
Role as a Model Compound in Reaction Mechanism Elucidation
The distinct and reactive nature of its functional groups makes benzyl (B1604629) 6-hydroxyhexanoate (B1236181) a valuable tool for investigating the intricacies of chemical reactions.
Studies on Regioselectivity and Reactivity (e.g., Thiol Addition)
Benzyl 6-hydroxyhexanoate has been instrumental in elucidating the reactivity and regioselectivity of certain chemical reactions. For instance, it has been used as a model compound to study the Michael addition of thiols to maleic acid monoesters. acs.orgacs.orgresearchgate.net In these studies, the hydroxyl group of this compound can be reacted with maleic anhydride (B1165640) to form a maleic acid monoester. The subsequent addition of a thiol, such as ethanethiol (B150549) or cysteine, to the conjugated double bond of the maleate (B1232345) provides a simplified system to analyze the reaction's regioselectivity and reactivity through spectroscopic characterization. acs.orgacs.orgresearchgate.net This model system helps researchers understand how these reactions proceed, which is crucial for applications like decorating polymer surfaces with amino acids. acs.orgacs.org
Functional Group Transformations and Modifications
The presence of both a hydroxyl and an ester group allows for selective modifications at either end of the this compound molecule.
Reactions at the Hydroxyl Moiety
The terminal hydroxyl group is a primary site for various chemical transformations.
Esterification and Acylation: The hydroxyl group can be readily esterified or acylated. For example, it can be reacted with acetyl chloride to form the corresponding acetate (B1210297) ester. griffith.edu.au This type of reaction is fundamental in building more complex structures.
Oxidation: The primary hydroxyl group can be oxidized to form a carboxylic acid. This transformation converts the bifunctional molecule into a derivative with two different carboxylic acid-related functionalities.
Benzylation: The hydroxyl group can be benzylated using methods like the Williamson ether synthesis, which involves a strong base like sodium hydride and benzyl bromide. nih.gov This is a common strategy for protecting the hydroxyl group during multi-step syntheses. nih.gov
Glycosylation: The hydroxyl group can act as a nucleophile in glycosylation reactions. For instance, it can be reacted with a glycosyl chloride under Lewis acid catalysis (e.g., ZnCl2) to form a glycoside. griffith.edu.au
Derivatization for Polymer Synthesis: The hydroxyl group can be used to create monomers for polymerization. For example, it can be reacted to form acrylates, which are then viable partners in arylsilylation reactions. epfl.ch
Transformations at the Ester Linkage
The benzyl ester functionality also provides a handle for various chemical modifications.
Hydrolysis: The ester bond can be cleaved through hydrolysis under acidic or basic conditions to yield 6-hydroxyhexanoic acid and benzyl alcohol.
Transesterification: The benzyl ester can undergo transesterification with other alcohols, allowing for the exchange of the benzyl group with another alcohol moiety. This reaction is often catalyzed by acids or bases.
Hydrogenolysis: A key transformation for the benzyl ester is its removal via hydrogenolysis. This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. griffith.edu.au It selectively cleaves the benzyl ester, yielding the corresponding carboxylic acid while leaving other functional groups, such as the hydroxyl group, intact. griffith.edu.au This method is particularly useful for deprotection in the final stages of a synthesis.
Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Preparation of Complex Molecular Architectures and Linkers
This compound serves as a valuable linker molecule in the synthesis of more complex structures, particularly in the fields of chemical biology and materials science. lgcstandards.com
Its bifunctional nature allows it to connect two different molecular entities. For example, it has been used as an intermediate in the synthesis of N-5-Carboxypentyl-1-deoxynojirimycin. cymitquimica.com This compound is a ligand used to create affinity resins for purifying specific enzymes like glucosidase I. cymitquimica.com
In another application, this compound was a key component in the synthesis of a potential bisubstrate inhibitor for the O-GlcNAc transferase (OGT) enzyme. griffith.edu.au It was first prepared from ε-caprolactone and then incorporated into a more complex structure involving a glycoside and a peptide. griffith.edu.au The benzyl ester was later removed by hydrogenolysis to reveal a carboxylic acid necessary for the final molecule's activity. griffith.edu.au
The versatility of this compound is further highlighted in its use for creating building blocks for solid-phase synthesis. For instance, after modification at the hydroxyl group, the resulting benzyl ester can be attached to other molecules, and the benzyl group can be selectively removed at a later stage. rsc.org
Applications in Advanced Materials and Polymer Science
Integration into Surface-Active Monomers and Polymers
The presence of both a hydrophilic hydroxyl group and a hydrophobic benzyl (B1604629) group in Benzyl 6-hydroxyhexanoate (B1236181) lends itself to applications in surface science. It serves as a key model compound and building block for creating polymers with specific interfacial properties.
Novel surface-active monomers, or "surfmers," have been synthesized using derivatives of ω-hydroxy carboxylic acids like 6-hydroxyhexanoic acid. researchgate.net These monomers often incorporate both hydrophobic and hydrophilic segments to effectively reduce surface tension at interfaces. In the development and characterization of such reactive surfactants, Benzyl 6-hydroxyhexanoate has been utilized as a model compound. For instance, in the study of maleic acid monoester end-group functionalized polymers, which act as surface-active Michael acceptors, this compound was used to aid in the spectroscopic characterization of thiol additions to the maleic acid monoester. researchgate.netacs.orgacs.org This application is crucial for understanding the reactivity and regioselectivity of these reactions, which is fundamental to designing new reactive surfactants.
The ability to control the behavior of materials at the polymer-water interface is critical for many biomedical and industrial applications. Polymers functionalized with specific end groups can dramatically alter surface properties. Research has shown that maleic acid monoesters at a polymer-water interface can react with molecules like cysteine, leading to an amino acid-decorated surface. acs.org The study of these reactions has been facilitated by using this compound as a model compound to understand the spectroscopic details of the chemical transformations occurring at the interface. acs.orgacs.org This understanding allows for the precise functionalization of polymer surfaces, tailoring them for specific interactions with biological or chemical environments.
Design and Synthesis of Novel Reactive Surfactants
Utilization as a Monomer in Polymer Synthesis
This compound serves not only as a model compound but also as a direct monomeric unit in the synthesis of various polymers. Its hydroxyl group can act as an initiation point for polymerization, while the benzyl ester provides a modifiable handle.
A significant application of a derivative of 6-hydroxyhexanoate is in the synthesis of block copolymers. For example, a block copolymer of atactic poly[(R,S)-3-hydroxybutyrate] (P[(R,S)-3HB]) and poly(6-hydroxyhexanoate) (P(6HH)) was prepared through ring-opening polymerization. acs.org This process involved the initial polymerization of (R,S)-β-butyrolactone followed by the subsequent polymerization of ε-caprolactone. acs.orgresearchgate.net The resulting A-B diblock copolymer, P[(R,S)-3HB-b-6HH], has been shown to be an effective compatibilizer for immiscible blends of microbial poly[(R)-3-hydroxybutyrate] (P[(R)-3HB]) and P(6HH). acs.org The addition of this block copolymer improves the interfacial adhesion between the two polymer phases, leading to enhanced mechanical properties of the blend. acs.orgresearchgate.net
Table 1: Properties of P[(R,S)-3HB-b-6HH] Block Copolymer
| Property | Value | Reference |
| Structure | A-B Diblock Copolymer | acs.org |
| Segment A | Atactic Poly[(R,S)-3-hydroxybutyrate] (P[(R,S)-3HB]) | acs.org |
| Segment B | Poly(6-hydroxyhexanoate) (P(6HH)) | acs.org |
| Function | Compatibilizer for P[(R)-3HB]/P(6HH) blends | acs.orgresearchgate.net |
Enzymatic polymerization is a cornerstone of green polymer chemistry, offering high selectivity under mild conditions. jst.go.jp Lipases, in particular, have been extensively used to catalyze the ring-opening polymerization of lactones and the polycondensation of hydroxy esters. jst.go.jpsci-hub.box While direct studies on this compound are specific, the enzymatic polymerization of related hydroxyesters, such as methyl 6-hydroxyhexanoate, has been reported to yield polyesters. sci-hub.box These reactions demonstrate the potential for enzymes to catalyze the formation of polyesters from 6-hydroxyhexanoate derivatives. The process typically involves the reverse reaction of hydrolysis, where the enzyme facilitates ester bond formation. jst.go.jp This method is advantageous for producing polymers with well-defined structures and is a key area of research for synthesizing biodegradable materials.
Block Copolymer Formation (e.g., Poly[(R,S)-3-hydroxybutyrate-b-6-hydroxyhexanoate])
Component in Biodegradable Polymer Systems
The incorporation of 6-hydroxyhexanoate units into polymer chains is a well-established strategy for creating biodegradable materials with improved properties. These materials are of great interest for reducing plastic waste and for biomedical applications.
The block copolymer P[(R,S)-3HB-b-6HH], synthesized using a 6-hydroxyhexanoate precursor, serves as a compatibilizer in biodegradable blends of P[(R)-3HB] and P(6HH). acs.org The enzymatic degradation of films made from these blends has been studied, revealing that the presence of the block copolymer can influence the rate of degradation. acs.orgresearchgate.net Specifically, the erosion rate of the blend containing the compatibilizer was found to be intermediate between the fast-degrading P[(R)-3HB]/P(6HH) blend and the slower-degrading pure P[(R)-3HB]. acs.org This highlights the role of 6-hydroxyhexanoate-containing copolymers in modulating the biodegradability of polymer systems. Furthermore, copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] are known for their elastomeric properties and enhanced flexibility compared to P(3HB) homopolymers, making them suitable for a wider range of applications, from packaging to medical devices. nih.govgoogle.com
Incorporation into Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. They are considered promising environmentally friendly alternatives to conventional plastics. The properties of PHAs can be tailored by incorporating different monomer units into the polymer chain. 6-hydroxyhexanoate (6HH) is one such monomer that can be incorporated to improve the flexibility and other mechanical properties of PHAs.
This compound can play a crucial role in the synthesis of PHAs containing 6-hydroxyhexanoate units, such as poly(6-hydroxyhexanoate) and its copolymers. It can act as an initiator in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, which is a common method for producing polyesters. For instance, the polymerization of ε-caprolactone can be initiated by an alcohol, and this compound provides a benzyl alcohol derivative at one end of the molecule. The initiation process would involve the benzyl alcohol moiety attacking the cyclic ester, leading to the formation of a polymer chain with a benzyl group at one terminus.
Research has demonstrated the synthesis of poly(6-hydroxyhexanoate) through various methods, including ultrasound-assisted lipase-catalyzed polymerization. researchgate.netconicet.gov.aropenalex.org While not always explicitly starting from this compound, the resulting polymer, poly(6-hydroxyhexanoate), is a homopolymer of the monomer unit that constitutes this compound (excluding the benzyl group).
Furthermore, copolymers of 3-hydroxybutyrate (B1226725) and 6-hydroxyhexanoate have been successfully produced, demonstrating the versatility of incorporating the 6-hydroxyhexanoate monomer to modify the properties of common PHAs like poly(3-hydroxybutyrate) (PHB). google.com The incorporation of 6HH monomers can lead to PHAs with a lower glass transition temperature and reduced crystallinity, which translates to increased flexibility and toughness.
A general representation of the incorporation of 6-hydroxyhexanoate into a PHA chain is shown below:
| Monomer Unit | Resulting Polymer Segment |
| 6-hydroxyhexanoate | -[O-(CH₂)₅-C(O)]- |
The presence of the benzyl group from an initiator like this compound can also offer a site for further chemical modification of the resulting polymer, enabling the attachment of other functional molecules.
Fabrication of Biodegradable Polymer Blends
To enhance the properties of biodegradable polymers for a wider range of applications, they are often blended with other polymers. Polylactic acid (PLA) is a widely used biodegradable polymer known for its high strength and stiffness, but it can also be brittle. 182.160.97mdpi.com Blending PLA with tougher and more flexible polymers is a common strategy to improve its performance.
Polyhydroxyalkanoates, particularly those containing comonomers like 6-hydroxyhexanoate that impart flexibility, are excellent candidates for blending with PLA. google.com Research has shown that blending PLA with PHA copolymers can significantly improve the toughness and tear strength of the final material. googleapis.com For example, blends of PLA with PHA copolymers containing 3-hydroxybutyrate (3HB) and other comonomers like 3-hydroxyhexanoate (B1247844) (3HH) or 4-hydroxybutyrate (4HB) have been developed. googleapis.com
While direct blending with this compound itself is not a primary application, the polymers synthesized using it as an initiator or those containing 6-hydroxyhexanoate units are key components in these advanced blends. The resulting PHA, with its tailored properties, acts as a modifier for PLA.
The table below summarizes the impact of blending a PHA copolymer with PLA, based on findings from patent literature.
| Property | Neat PLA | PLA/PHA Blend |
| Tensile Toughness | Low | Significantly Increased googleapis.com |
| Tear Strength | Moderate | Increased googleapis.com |
| Pliability | Low | Increased googleapis.com |
| Melt Strength | Moderate | Increased googleapis.com |
Contributions to Chemical Biology and Biochemical Research
Intermediate in the Synthesis of Biochemical Ligands
The unique structure of Benzyl (B1604629) 6-hydroxyhexanoate (B1236181) makes it an important precursor in the creation of specialized biochemical ligands. These ligands are designed to bind with high specificity to target biomolecules, enabling their study and purification.
A significant application of Benzyl 6-hydroxyhexanoate is as an intermediate in the synthesis of N-5-Carboxypentyl-1-deoxynojirimycin. caymanchem.com This deoxynojirimycin derivative is a potent inhibitor of Glucosidase I and is employed as a high-affinity ligand for the purification of this enzyme. caymanchem.combio-connect.nlbiosave.comscbt.com Glucosidase I is a key enzyme involved in the post-translational processing of N-linked glycoproteins. bio-connect.nl
The synthesis involves using this compound to introduce a six-carbon spacer arm to the 1-deoxynojirimycin (B1663644) scaffold. After synthesis, this terminal carboxyl group on the spacer allows the ligand to be covalently attached to a solid support, such as an AH-Sepharose 4B resin. nih.gov This process creates an affinity chromatography matrix that is highly specific for Glucosidase I. bio-connect.nlscbt.com The use of this affinity resin allows for the efficient, one-step purification of Glucosidase I from crude biological extracts, such as those from pig liver microsomes. nih.gov The specificity of the ligand ensures that a homogenous enzyme preparation can be achieved, which is crucial for subsequent biochemical and structural studies. nih.gov The resulting N-5-Carboxypentyl-1-deoxynojirimycin has been shown to be a powerful inhibitor, with Ki values of 0.45 µM for pig liver glucosidase I. caymanchem.com
| Ligand Component | Intermediate | Target Enzyme | Application |
| N-5-Carboxypentyl-1-deoxynojirimycin | This compound | Glucosidase I | Affinity Resin Preparation |
| N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin | This compound (related synthesis) | Glucosidase I | Affinity Resin Preparation |
Precursor for Bioconjugation and Modified Biomolecules
This compound serves as a precursor for creating bioconjugates and modified biomolecules. Its hydroxyl group can be glycosylated, and the benzyl ester can be deprotected to reveal a carboxylic acid, providing a linker or "spacer" to attach carbohydrates to other molecules like proteins or labels.
The structural framework provided by this compound is utilized in the synthesis of probes to study the antigenicity of carbohydrates. In research on glycoconjugates from parasites, the related methyl 6-hydroxyhexanoate is used to link synthetic oligosaccharides to biotin. mdpi.com These biotinylated probes are then used in enzyme-linked immunosorbent assays (ELISA) to investigate the binding of antibodies from infected hosts, thereby mapping antigenic determinants. mdpi.com This strategy allows for the systematic modification of the carbohydrate structure to understand how changes affect its recognition by the immune system (antigenicity). mdpi.com
Similarly, mannoside-linker conjugates prepared using methyl 6-hydroxyhexanoate have been attached to the surface of virus-like particles (VLPs). nih.govplos.org This mannosylation is a structural modification designed to enhance the uptake of the VLP by antigen-presenting cells, a critical step in generating an immune response. nih.govplos.org By modifying the VLP surface, its interaction with the immune system is altered, demonstrating a form of antigenicity modification.
This compound functions as a key acceptor molecule in glycosylation reactions to produce saccharide derivatives. griffith.edu.au Its terminal hydroxyl group is a suitable nucleophile for forming a glycosidic bond with a glycosyl donor.
For example, it has been used in the synthesis of an ether-linked GlcNAc derivative. In this synthesis, this compound was reacted with a glycosyl chloride of N-Acetylglucosamine in the presence of zinc chloride to afford the corresponding α-glycoside. griffith.edu.au The resulting product contains a six-carbon spacer arm, which can be further modified after the hydrogenolysis of the benzyl ester to yield a carboxylic acid. griffith.edu.au This carboxylic acid can then be coupled to peptides or other molecules. griffith.edu.au The related methyl 6-hydroxyhexanoate is also widely used as an acceptor to create spacer-equipped glycosides that are subsequently converted into derivatives suitable for conjugation to proteins to form neoglycoproteins. nih.govmdpi.com
| Glycosyl Donor | Acceptor | Product Type | Application |
| N-Acetylglucosamine glycosyl chloride | This compound | α-glycoside | Building block for glycoconjugates |
| Mannopyranosyl trichloroacetimidate | Methyl 6-hydroxyhexanoate | α-mannoside | Synthesis of VLP conjugates |
| Galactose-based thioglycoside | Methyl 6-hydroxyhexanoate | Disaccharide | Synthesis of probes for antigenicity studies |
Alteration of Antigenicity through Structural Modification
Development of Enzyme-Related Probes and Inhibitors
This compound has been employed as a starting material in the synthesis of enzyme inhibitors. Its structure allows for the construction of more complex molecules designed to interact with enzyme active sites.
A notable application is in the synthesis of bisubstrate inhibitors for O-GlcNAc transferase (OGT), an enzyme that plays a crucial role in various cellular processes. griffith.edu.au In this context, this compound serves as the foundational linker component. It is first prepared from ε-caprolactone and then used in a glycosylation reaction with an N-Acetylglucosamine donor to create an ether-linked GlcNAc-linker conjugate. griffith.edu.au Following the removal of the benzyl protecting group, the resulting carboxylic acid is coupled to a peptide sequence, ultimately forming a bisubstrate analogue designed to inhibit OGT. griffith.edu.au These inhibitors are valuable chemical probes for studying the biological functions and pathological roles of OGT in diseases like cancer and diabetes. griffith.edu.au
Synthesis of Ether-linked GlcNAc Derivative for OGT Inhibitor griffith.edu.au
| Step | Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | N-Acetylglucosamine glycosyl chloride, this compound | ZnCl₂, DCM, rt, 24 h | α-glycoside 7 | 60% |
Chemical Design of Drug Delivery System Components
In the field of drug delivery, the precise chemical design of carrier systems is essential for their function. This compound has been utilized as a model compound to facilitate the design and characterization of such systems.
In one study, researchers developed novel surface-active polymers intended for use as drug delivery systems. researchgate.net To understand and confirm the reactivity of these polymers, this compound was used as a model compound to aid in the spectroscopic characterization of a key chemical reaction: the thiol addition to a maleic acid monoester component of the polymer. researchgate.net By using a well-defined small molecule like this compound, the researchers could clearly analyze the reaction's regioselectivity and efficiency, providing critical insights for the chemical design of the final polymeric drug delivery vehicle. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-5-Carboxypentyl-1-deoxynojirimycin |
| Glucosidase I |
| AH-Sepharose 4B |
| 1-deoxynojirimycin |
| N-methyl-N-(5-carboxypentyl)-1-deoxynojirimycin |
| Methyl 6-hydroxyhexanoate |
| Biotin |
| N-Acetylglucosamine |
| Zinc chloride |
| O-GlcNAc transferase (OGT) |
| ε-caprolactone |
Biodegradation and Environmental Fates of Hexanoate Derivatives
Role as a Metabolic Intermediate in Microbial Catabolism
6-Hydroxyhexanoate (B1236181) is a key intermediate in the microbial breakdown of several alicyclic compounds. researchgate.netnih.gov Its formation represents a critical ring-cleavage step that transitions a cyclic structure into a linear one, facilitating further metabolism into central metabolic pathways, such as the tricarboxylic acid cycle. researchgate.netnih.gov
A well-studied example of a pathway that generates 6-hydroxyhexanoate is the microbial degradation of cyclohexylamine (B46788), an industrial chemical. nih.govplos.org Several bacterial strains utilize cyclohexylamine as their sole source of carbon and nitrogen. nih.goviwaponline.com The degradation pathway is initiated by the oxidative deamination of cyclohexylamine to cyclohexanone (B45756). nih.goviwaponline.com This is followed by a Baeyer-Villiger monooxygenase-catalyzed reaction, which converts cyclohexanone into a seven-membered ring lactone, ε-caprolactone (also referred to as 6-hexanolactone). plos.orgiwaponline.com This lactone is then hydrolyzed by a lactone hydrolase, opening the ring to form the linear molecule 6-hydroxyhexanoate. nih.goviwaponline.com This intermediate is subsequently oxidized to adipate (B1204190), which can be further metabolized by the cell. nih.goviwaponline.com
The general pathway is as follows: Cyclohexylamine → Cyclohexanone → 6-Hexanolactone (ε-caprolactone) → 6-Hydroxyhexanoate → Adipate → Central Metabolism nih.goviwaponline.com
Microbial Organisms Involved in Hexanoate (B1226103) Biotransformation
A variety of microorganisms have been identified that are capable of degrading alicyclic compounds via a 6-hydroxyhexanoate intermediate. These microbes are typically isolated from soil or activated sludge environments where they have adapted to utilize such chemicals. nih.govresearchgate.net
| Microbial Organism | Substrate Utilized | Key Findings | Reference |
| Brevibacterium oxydans IH-35A | Cyclohexylamine | Isolated from soil; degrades cyclohexylamine via cyclohexanone, 6-hexanolactone, and 6-hydroxyhexanoate to adipate. | nih.goviwaponline.com |
| Acinetobacter sp. YT-02 | Cyclohexylamine | Isolated from activated sludge; degrades cyclohexylamine to cyclohexanone. Possesses the cyclohexylamine oxidase enzyme. | researchgate.netfrontiersin.org |
| Paenarthrobacter sp. TYUT067 | Cyclohexylamine | A hypersaline tolerant soil bacterium that uses cyclohexylamine as its sole carbon and energy source, following a similar pathway to B. oxydans. | iwaponline.comresearchgate.net |
| Pseudomonas plecoglossicida NyZ12 | Cyclohexylamine | Capable of utilizing cyclohexanol (B46403), cyclohexanone, and ε-caprolactone as carbon sources, consistent with the established degradation pathway. | iwaponline.com |
Enzymatic Mechanisms of Biodegradation
The catabolism of cyclohexylamine to 6-hydroxyhexanoate is a multi-step enzymatic process. Each step is catalyzed by a specific enzyme that has been isolated and characterized in several degrading microorganisms. plos.orgresearchgate.netresearchgate.net
| Enzyme | EC Number | Reaction Catalyzed | Cofactor/Family | Source Organism | Reference |
| Cyclohexylamine Oxidase (CHAO) | 1.4.3.12 | Cyclohexylamine + O₂ + H₂O → Cyclohexanone + NH₃ + H₂O₂ | FAD; Flavin monooxygenase family | Brevibacterium oxydans IH-35A, Acinetobacter sp. YT-02, Paenarthrobacter sp. TYUT067 | plos.orgfrontiersin.orgwikipedia.org |
| Cyclohexanone Monooxygenase (CHMO) | 1.14.13.22 | Cyclohexanone + NADPH + H⁺ + O₂ → 6-Hexanolactone + NADP⁺ + H₂O | FAD, NADPH; Baeyer-Villiger monooxygenase | Brevibacterium oxydans IH-35A, Paenarthrobacter sp. TYUT067 | plos.orgresearchgate.net |
| Lactone Hydrolase / ε-lactone hydrolase (ChnC) | 3.1.1.- | 6-Hexanolactone (ε-caprolactone) + H₂O → 6-Hydroxyhexanoate | Hydrolase | Paenarthrobacter sp. TYUT067, Acinetobacter sp. | researchgate.netnih.gov |
| 6-Hydroxyhexanoate Dehydrogenase (ChnD) | 1.1.1.258 | 6-Hydroxyhexanoate + NAD⁺ → 6-Oxohexanoate (B1234620) + NADH + H⁺ | NAD⁺ | Acinetobacter sp. | nih.gov |
The initial enzyme, Cyclohexylamine Oxidase (CHAO), is a flavoprotein that carries out the oxidative deamination of the alicyclic amine. plos.org Following this, Cyclohexanone Monooxygenase (CHMO), a classic example of a Baeyer-Villiger monooxygenase, inserts an oxygen atom into the carbocyclic ring of cyclohexanone to form the lactone. plos.org Finally, a hydrolase cleaves the ester bond within the lactone, yielding the ring-opened product, 6-hydroxyhexanoate. iwaponline.comresearchgate.net
Biotechnological Applications in Bioremediation (focused on chemical pathways)
The microbial pathways that degrade alicyclic compounds like cyclohexylamine have significant potential for bioremediation applications. nih.govwikipedia.org Bioremediation leverages microbial catabolism to break down environmental pollutants into less harmful substances. nih.govwikipedia.org The chemical pathways involved in hexanoate derivative metabolism are prime candidates for cleaning up sites contaminated with industrial chemicals.
By understanding the enzymatic steps, specific bioremediation strategies can be designed. For instance, in situ bioremediation could involve stimulating the growth of native microbial populations that possess these degradation pathways by providing necessary nutrients and optimal environmental conditions (biostimulation). wikipedia.orgirispublishers.com Alternatively, sites can be inoculated with laboratory-grown cultures of highly efficient degrading strains like Brevibacterium or Paenarthrobacter (bioaugmentation). iwaponline.comirispublishers.com
The enzymes themselves also have biotechnological value. Immobilized enzymes, such as cyclohexylamine oxidase or cyclohexanone monooxygenase, could be used in bioreactors to treat industrial wastewater containing specific pollutants. nih.gov This enzymatic approach offers high specificity and can operate under conditions that might not support whole-cell growth. nih.gov The ultimate conversion of these pollutants to intermediates like adipate means they can be funneled into the central metabolism of a wide range of soil microorganisms, leading to their complete mineralization to carbon dioxide and water. nih.govnih.gov
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone for the structural elucidation of Benzyl (B1604629) 6-hydroxyhexanoate (B1236181), offering precise information about the hydrogen and carbon framework of the molecule.
¹H NMR (Proton NMR): In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of Benzyl 6-hydroxyhexanoate exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.28-7.40 ppm. The two protons of the benzylic methylene (B1212753) group (—CH₂—Ph) show a singlet at approximately δ 5.11 ppm. The methylene group adjacent to the hydroxyl group (—CH₂OH) presents as a triplet at around δ 3.61 ppm. The triplet corresponding to the methylene group alpha to the ester carbonyl (—CH₂COO—) is observed at about δ 2.37 ppm. The remaining methylene groups in the hexanoate (B1226103) chain appear as multiplets in the region of δ 1.32-1.71 ppm. A broad singlet, often seen around δ 1.91 ppm, is indicative of the hydroxyl proton (—OH). rsc.org
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ester group is typically found at approximately δ 173.6 ppm. The carbons of the aromatic ring of the benzyl group show signals around δ 128.2, 128.6, and 136.0 ppm. The benzylic methylene carbon resonates at about δ 66.2 ppm, while the carbon bearing the hydroxyl group (—CH₂OH) appears at approximately δ 62.5 ppm. The carbons of the aliphatic chain are observed at δ 34.2, 32.3, 25.3, and 24.7 ppm. rsc.org
Interactive Data Table: NMR Data for this compound in CDCl₃ rsc.org
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 7.28-7.40 (m, 5H) | Aromatic protons (C₆H₅) | 173.6 | Ester carbonyl (C=O) |
| 5.11 (s, 2H) | Benzylic methylene (—OCH₂Ph) | 136.0 | Quaternary aromatic carbon |
| 3.61 (t, 2H) | Methylene adjacent to —OH | 128.6 | Aromatic carbons |
| 2.37 (t, 2H) | Methylene alpha to C=O | 128.2 | Aromatic carbons |
| 1.91 (bs, 1H) | Hydroxyl proton (—OH) | 66.2 | Benzylic methylene (—OCH₂Ph) |
| 1.60-1.71 (m, 2H) | Aliphatic methylene | 62.5 | Methylene adjacent to —OH |
| 1.48-1.56 (m, 2H) | Aliphatic methylene | 34.2 | Aliphatic methylene |
| 1.32-1.42 (m, 2H) | Aliphatic methylene | 32.3 | Aliphatic methylene |
| 25.3 | Aliphatic methylene | ||
| 24.7 | Aliphatic methylene |
Infrared (IR) Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum displays a broad absorption band around 3340 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. rsc.org The presence of the ester functional group is confirmed by a strong C=O stretching vibration peak appearing at approximately 1721 cm⁻¹. rsc.org The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule are observed in the region of 2864-2943 cm⁻¹. rsc.org
Interactive Data Table: Key FT-IR Bands for this compound rsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3340 | O-H stretch (broad) | Hydroxyl (—OH) |
| 2864-2943 | C-H stretch | Aliphatic/Aromatic |
| ~1721 | C=O stretch (strong) | Ester |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its structure. While specific mass spectrometry data for the parent compound is not detailed in the provided search results, related techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are mentioned for similar compounds, indicating their utility in identifying the molecular ion peak and characteristic fragments. rsc.org For instance, in the analysis of related structures, fragments corresponding to the loss of specific groups (e.g., tert-butyl) are observed, which helps in piecing together the molecular structure. rsc.org
Chromatographic Methods (e.g., Thin Layer Chromatography, Gas Chromatography)
Chromatographic techniques are essential for monitoring reaction progress, assessing purity, and for purification of this compound.
Thin Layer Chromatography (TLC): TLC is routinely used to monitor the synthesis of this compound. For example, during its preparation, the disappearance of starting materials can be tracked using a mobile phase such as a 2:1 mixture of cyclohexane (B81311) and ethyl acetate (B1210297) on silica (B1680970) gel plates. rsc.org Visualization can be achieved using UV light or chemical staining agents. rsc.org
Gas Chromatography (GC): GC can be employed to assess the purity of this compound. This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. acs.org While specific GC parameters for this compound are not detailed, GC is a standard method for analyzing similar esters. acs.orgglobalresearchonline.net
Advanced Spectroscopic Techniques for Structural Elucidation
For more complex structural analysis and unambiguous assignment of NMR signals, advanced spectroscopic techniques are utilized. Two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. rsc.orgscielo.org.pe These methods reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC), which is crucial for confirming the connectivity of the molecule. rsc.orgbeilstein-journals.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.orgrsc.org
Computational and Theoretical Chemistry Studies of Benzyl Esters
Conformational Analysis and Molecular Modeling
Conformational analysis is a fundamental aspect of molecular modeling that seeks to identify the stable three-dimensional arrangements of a molecule, known as conformers. For a flexible molecule like benzyl (B1604629) 6-hydroxyhexanoate (B1236181), which possesses multiple rotatable bonds, a variety of low-energy conformations can exist, and their relative populations can influence the compound's physical and chemical properties.
Computational techniques such as molecular mechanics and Density Functional Theory (DFT) are powerful tools for exploring the conformational space of molecules. For instance, in a study on benzyl α-L-rhamnopyranosides, DFT optimizations were used to determine the preferred chair conformations of the pyranose ring and the orientation of the benzyl group. dergipark.org.trdergipark.org.tr It was found that protecting groups and the position of acyl substituents could significantly distort the ring from its ideal conformation. dergipark.org.trdergipark.org.tr Similarly, a combined experimental and theoretical study on N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) identified nine stable conformers arising from hindered rotation around the amide bond, with their relative energies calculated using DFT. scielo.br
For benzyl 6-hydroxyhexanoate, a systematic conformational search would involve the rotation around key dihedral angles, such as those in the hexanoate (B1226103) chain and the C-O bond of the ester group. The resulting potential energy surface would reveal the global minimum energy conformation as well as other low-energy local minima. Molecular modeling of ethyl butyrate, a smaller ester, has shown that multiple conformers can exist with different orientations of the alkyl chains. rsc.org The relative energies of these conformers are typically calculated to determine their Boltzmann populations at a given temperature.
Table 1: Illustrative Conformational Data for a Hypothetical Benzyl Ester
| Conformer | Dihedral Angle 1 (°) (O=C-O-CH₂) | Dihedral Angle 2 (°) (C-O-CH₂-Ph) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 | 178.5 | 65.2 | 0.00 | 65.8 |
| 2 | -175.4 | -70.1 | 0.25 | 28.1 |
| 3 | 179.1 | 175.8 | 1.80 | 6.1 |
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information about transition states and reaction energy barriers that are often difficult to obtain experimentally. researchgate.net For this compound, a key reaction is the hydrolysis of the ester bond, which can proceed through different pathways depending on the conditions (acidic or basic).
Computational studies on the hydrolysis of other esters have provided a general framework for understanding these mechanisms. For example, the hydrolysis of a cyclobutane-fused lactone was investigated using DFT, revealing different potential pathways such as the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) and AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanisms. semanticscholar.org The calculations showed that the BAC2 pathway had a lower activation free energy in alkaline conditions, while the AAC2 pathway was favored in acidic conditions. semanticscholar.org These studies often involve locating the transition state structures and calculating the activation energies for each step of the reaction.
In the case of this compound, a theoretical study of its hydrolysis would likely involve modeling the nucleophilic attack of a water molecule (in neutral or acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon of the ester. The calculations would map out the potential energy surface for the formation and breakdown of a tetrahedral intermediate, which is characteristic of these reactions. ic.ac.uk The role of solvent molecules can also be explicitly included in the calculations to provide a more accurate model of the reaction environment. semanticscholar.orgnstl.gov.cn
Table 2: Representative Calculated Activation Energies for Ester Hydrolysis Mechanisms
| Reaction Mechanism | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| BAC2 | Base-catalyzed hydrolysis via a tetrahedral intermediate. | 15.4 semanticscholar.org |
| AAC2 | Acid-catalyzed hydrolysis via a tetrahedral intermediate. | 24.2 semanticscholar.org |
| AAL1 | Acid-catalyzed alkyl-oxygen cleavage (unimolecular). | 37.1 semanticscholar.org |
Theoretical Studies on Structure-Reactivity Relationships
Theoretical studies can establish quantitative structure-reactivity relationships (QSAR) by correlating calculated molecular properties with experimentally observed reactivity. researchgate.net For this compound, such studies would aim to understand how its structural and electronic features influence its chemical behavior.
Key molecular descriptors derived from quantum chemical calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The MEP map visually represents the electron density distribution, highlighting regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net
For instance, in a study of benzyl α-L-rhamnopyranosides, the HOMO-LUMO gap and MEP were used to infer the relative reactivity of different acylated derivatives. dergipark.org.tr A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net QSAR studies on β-ketoesters have successfully used hologram QSAR (HQSAR) models to relate molecular fragments to the conversion and enantiomeric excess in bioreduction reactions. scielo.brscielo.br These models can predict the reactivity of new compounds based on their structural features. scielo.br A theoretical investigation of this compound would likely reveal that the carbonyl carbon is a primary site for nucleophilic attack, as indicated by a positive region in the MEP map, while the oxygen atoms and the aromatic ring would be regions of high electron density.
Table 3: Illustrative Calculated Molecular Descriptors for Esters
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Methyl Acetate (B1210297) | -11.02 | 1.85 | 12.87 | 1.89 |
| Ethyl Acetate | -10.89 | 1.79 | 12.68 | 1.95 |
| Benzyl Acetate | -9.53 | -0.45 | 9.08 | 2.01 |
Note: The data in this table is illustrative and based on typical values for simple esters, not specifically calculated for the listed compounds under uniform conditions.
Q & A
Q. What are the recommended synthetic methodologies for producing Benzyl 6-hydroxyhexanoate with high yield and purity?
this compound can be synthesized via selective reduction of esters using catalytic systems. For example, adipic acid monoethyl ester can be reduced to ethyl 6-hydroxyhexanoate in excellent yields (Table III in ), a method adaptable to benzyl ester derivatives. Catalysts like ammonium cerium phosphate (synthesized via low-heating solid-state reactions) have been used for similar ester syntheses, achieving high conversions under optimized molar ratios of reactants (e.g., 1:1.5 acid-to-alcohol ratio) . Enzymatic pathways involving fatty acid O-methyltransferases or alcohol O-acetyltransferases () also offer green chemistry alternatives.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Researchers must wear impervious protective clothing, chemical-resistant gloves, and safety goggles to prevent skin/eye contact. Engineering controls (e.g., fume hoods) and routine monitoring of airborne concentrations are critical. Contaminated clothing should be removed immediately and washed before reuse. Emergency showers and eyewash stations must be accessible .
Q. Which analytical techniques are most effective for characterizing this compound and assessing its purity?
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural verification. Mass spectrometry (exact molecular weight: 222.28 g/mol) and infrared spectroscopy (IR) can confirm functional groups like ester and hydroxyl moieties. Purity can be assessed via Gas Chromatography (GC) with >95% purity thresholds, as referenced in similar ester analyses .
Advanced Research Questions
Q. How can enzymatic pathways be leveraged to degrade or modify this compound?
6-Hydroxyhexanoate dehydrogenase (EC 1.1.1.258) catalyzes the oxidation of 6-hydroxyhexanoate to 6-oxohexanoate using NAD+ as a cofactor. This enzyme, identified in Acinetobacter spp., could be applied to study the degradation kinetics of this compound by cleaving the ester bond . Recombinant enzyme expression and activity assays (e.g., NADH production monitoring) are recommended for pathway validation.
Q. What experimental design strategies mitigate yield discrepancies in this compound synthesis under varying conditions?
Systematic optimization using uniform experimental design (UED) and data mining can identify critical variables. For example, reaction time (optimal range: 4–6 hours), catalyst loading (0.5–1.5 wt%), and temperature (60–80°C) significantly impact conversion rates. Contradictions in yields may arise from incomplete esterification or side reactions; kinetic modeling (e.g., Michaelis-Menten for enzymatic routes) helps resolve these .
Q. How can computational models enhance the understanding of this compound’s reaction kinetics?
Density Functional Theory (DFT) simulations can predict transition states and activation energies for esterification or hydrolysis. Coupled with experimental data (e.g., time-conversion plots from GC/HPLC), these models validate mechanisms and optimize conditions. For enzymatic routes, molecular docking studies of 6-hydroxyhexanoate dehydrogenase with the substrate provide insights into binding affinity and catalytic efficiency .
Q. What are the potential applications of this compound in synthesizing bioactive derivatives?
The compound’s hydroxyl and ester groups make it a precursor for functionalized polymers or prodrugs. For example, coupling with amino acids via Mitsunobu reactions or enzymatic transesterification can yield amphiphilic molecules for drug delivery. Its structural similarity to methyl 6-hydroxyhexanoate () suggests utility in biodegradable polyesters .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in yields (e.g., 70–95%) may stem from moisture sensitivity of intermediates or catalyst deactivation. Replicate experiments under inert atmospheres (argon/nitrogen) and pre-dried solvents are advised .
- Enzymatic Activity : Inconsistent degradation rates could result from enzyme denaturation or cofactor limitations. Thermostability assays (e.g., differential scanning calorimetry) and NAD+ supplementation protocols should be standardized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
